(R,R,S,S)-Nebivolol

β1-adrenoceptor pharmacology enantiomer selectivity receptor binding

Racemic nebivolol studies confound β1-blockade with NO-mediated vasodilation, obscuring enantiomer-specific mechanisms. (R,R,S,S)-Nebivolol (CAS 1360598-84-0), the pure levorotatory enantiomer (l-nebivolol / R 67 145), resolves this by providing NO-dependent vasodilation with minimal β1-adrenergic antagonism. • Chiral HPLC reference standard for verifying enantiomeric purity of nebivolol APIs and finished dosage forms per pharmacopeial monographs. • Enables dissection of enantiomer-specific antihypertensive synergy in SHR models without confounding β1-blockade. Supplied with comprehensive characterization data; suitable for ANDA analytical method development and QC applications.

Molecular Formula C₂₂H₂₅F₂NO₄
Molecular Weight 405.44
CAS No. 1360598-84-0
Cat. No. B1142820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,S,S)-Nebivolol
CAS1360598-84-0
Synonyms(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol
Molecular FormulaC₂₂H₂₅F₂NO₄
Molecular Weight405.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S,S)-Nebivolol (CAS 1360598-84-0): A Stereochemically Defined Enantiomer for β1-Adrenergic and Nitric Oxide-Mediated Vasodilatory Research


(R,S,S,S)-Nebivolol (CAS 1360598-84-0), also known as R 67 145 or (-)-nebivolol, is the levorotatory enantiomer of the racemic β-blocker nebivolol. It possesses a defined (R,S,S,S) stereochemical configuration across four chiral centers and is a selective β1-adrenergic receptor antagonist with nitric oxide (NO)-potentiating vasodilatory properties [1][2]. This compound is primarily utilized as an analytical standard for chiral purity determination and as a critical research tool to dissect the enantiomer-specific contributions to nebivolol's pharmacological profile [3].

Why (R,S,S,S)-Nebivolol Cannot Be Substituted by Racemic Nebivolol or Other β-Blockers in Precision Research


The therapeutic profile of racemic nebivolol results from a unique functional synergy between its two enantiomers: (R,S,S,S)-nebivolol (R 67 145) and (S,R,R,R)-nebivolol (R 67 138) [1]. These enantiomers exhibit profoundly different and complementary pharmacologic actions. β1-adrenoceptor blockade is mediated almost exclusively by the (S,R,R,R)-enantiomer, while the NO-dependent vasodilation is primarily a function of the (R,S,S,S)-enantiomer [2]. Substituting the pure (R,S,S,S) enantiomer with the racemate or with other β-blockers like atenolol fundamentally alters the experimental outcome because it introduces confounding β1-blockade or loses the NO-mediated effects entirely, thus invalidating studies focused on enantiomer-specific mechanisms of action [3][4].

Quantitative Evidence Guide: Differentiating (R,S,S,S)-Nebivolol from Closest Analogs


β1-Adrenergic Receptor Binding Affinity: A 175-Fold Difference Defines Enantiomer-Specific Roles

In a direct head-to-head comparison, (R,S,S,S)-nebivolol (R 67 145) exhibits a 175-fold lower binding affinity for β1-adrenergic receptors than the (S,R,R,R)-enantiomer (R 67 138) [1]. This stark difference quantifies the enantiomer-specific distribution of β1-blockade, establishing (R,S,S,S)-nebivolol as the β1-inactive component of the racemate.

β1-adrenoceptor pharmacology enantiomer selectivity receptor binding

Vasodilatory Efficacy: Comparable NO-Mediated Blood Flow Increase to (S,R,R,R)-Enantiomer

In a human forearm vasculature study, both (R,S,S,S)-nebivolol and (S,R,R,R)-nebivolol increased blood flow by a similar magnitude (91 ± 18% for the racemate at 354 μg/min), an effect significantly inhibited by the NO synthase inhibitor L-NMMA [1]. This demonstrates that the vasodilatory action is enantiomer-independent and mediated via the L-arginine/NO pathway.

nitric oxide vasodilation endothelial function

Synergistic Antihypertensive Effect: Potentiation of d-Nebivolol's Blood Pressure Reduction

In spontaneously hypertensive rats, doses of l-nebivolol ((R,S,S,S)-nebivolol) that had no effect on blood pressure when given alone (≥0.16 mg/kg) significantly potentiated the decrease in systolic and diastolic blood pressure induced by 1.25 mg/kg d-nebivolol ((S,R,R,R)-nebivolol) [1]. This synergy is a defining feature of racemic nebivolol's efficacy and is not replicated by other β-blockers.

antihypertensive synergy blood pressure spontaneously hypertensive rats

Left Ventricular Function: Distinct Hemodynamic Effects Require Both Enantiomers

In patients with ischemic heart disease, neither D- nor L-nebivolol alone significantly altered heart rate, peak (+) dP/dt, or ejection fraction. However, the racemic mixture (D-L-nebivolol) improved ejection fraction by +4%, while atenolol decreased it by -4% (p < 0.05) [1]. This demonstrates that the beneficial effects on LV function are a property of the combined enantiomers, not either alone.

left ventricular function ejection fraction hemodynamics

Optimal Scientific and Industrial Applications for (R,S,S,S)-Nebivolol Based on Evidence


Analytical Reference Standard for Chiral Purity in Nebivolol Drug Products

As a well-characterized single enantiomer, (R,S,S,S)-nebivolol is used as a reference standard in HPLC and other chromatographic methods to verify the chiral purity of racemic nebivolol active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring compliance with pharmacopeial monographs [1].

In Vitro and In Vivo Studies Isolating Nitric Oxide-Dependent Vasodilation

Given its minimal β1-blocking activity [2] and robust NO-mediated vasodilatory effects comparable to the active enantiomer [3], this compound is ideal for researchers investigating the endothelium-dependent vascular effects of nebivolol without the confounding influence of β1-adrenoceptor antagonism.

Investigating the Synergistic Antihypertensive Mechanism of Racemic Nebivolol

This enantiomer is essential for studies aimed at dissecting the unique synergistic antihypertensive interaction between d- and l-nebivolol, as demonstrated in spontaneously hypertensive rat models [4]. It enables precise dose-response studies to elucidate the contribution of the l-enantiomer to overall blood pressure reduction.

Cardiovascular Research on Enantiomer-Specific Hemodynamic Effects

Studies focused on left ventricular function and hemodynamics can utilize this compound to contrast the effects of the pure l-enantiomer with those of the racemate and other β-blockers like atenolol, providing insight into the distinct functional contributions of each stereoisomer [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R,S,S)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.